molecular formula C10H20NO7P B105382 Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 89524-98-1

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No. B105382
Key on ui cas rn: 89524-98-1
M. Wt: 297.24 g/mol
InChI Key: LJHAPRKTPAREGO-UHFFFAOYSA-N
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Patent
US05658943

Procedure details

A quantity of 2.92 g (0.016 mol) of N-bromo succinimide is added to 2.82 g (0.015 mol) of N-Boc glycine, methyl ester in 230 mL of carbon tetrachloride. The mixture is heated at reflux with stirring for 1 hour, cooled to 0° C., and filtered. The filtrate is evaporated to dryness and the residue is dissolved in 30 mL of tetrahydrofuran. A quantity of 2.10 g (0.017 mol) of trimethyl phosphite is added and the solution is maintained at reflux for 18 hours. The solvent is evaporated and the product is purified by silica gel chromatography eluting with ethyl acetate; wt 2.80 g (63%);
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrN1C(=O)CCC1=O.[C:9]([NH:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].[P:22]([O:27]C)([O:25][CH3:26])[O:23][CH3:24]>C(Cl)(Cl)(Cl)Cl>[C:12]([O:11][C:9]([NH:16][CH:17]([P:22]([O:25][CH3:26])([O:23][CH3:24])=[O:27])[C:18]([O:20][CH3:21])=[O:19])=[O:10])([CH3:14])([CH3:15])[CH3:13]

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.82 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(=O)OC
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 30 mL of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
the solution is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the product is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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